4-Amino-2-(trifluoromethyl)acetanilide
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Overview
Description
4-Amino-2-(trifluoromethyl)acetanilide is an organic compound characterized by the presence of an acetamide group attached to a phenyl ring substituted with an amino group and a trifluoromethyl group
Scientific Research Applications
4-Amino-2-(trifluoromethyl)acetanilide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and chemical resistance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-(trifluoromethyl)acetanilide typically involves the reaction of 4-amino-2-(trifluoromethyl)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
4-amino-2-(trifluoromethyl)aniline+acetic anhydride→this compound+acetic acid
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction parameters such as temperature, solvent choice, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-(trifluoromethyl)acetanilide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products:
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Substituted phenylacetamides.
Mechanism of Action
The mechanism of action of 4-Amino-2-(trifluoromethyl)acetanilide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, influencing their activity and function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- N-[4-cyano-2-(trifluoromethyl)phenyl]acetamide
- 4-(trifluoromethyl)benzylamine
- Bis[4-(4-amino-2-trifluoromethylphenoxy)phenyl]ether
Comparison: 4-Amino-2-(trifluoromethyl)acetanilide is unique due to the presence of both an amino group and a trifluoromethyl group on the phenyl ring. This combination imparts distinct chemical properties, such as increased reactivity and enhanced biological activity, compared to similar compounds that may lack one of these functional groups.
Properties
IUPAC Name |
N-[4-amino-2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O/c1-5(15)14-8-3-2-6(13)4-7(8)9(10,11)12/h2-4H,13H2,1H3,(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUVWNQWAIVCDO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)N)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80371043 |
Source
|
Record name | N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
134514-34-4 |
Source
|
Record name | N-[4-amino-2-(trifluoromethyl)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80371043 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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